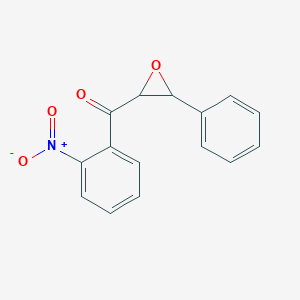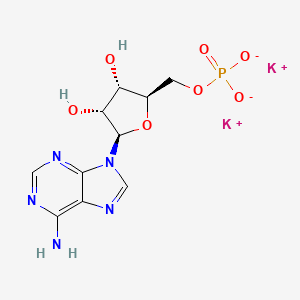
Adenosine Phosphate Dipotassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine Phosphate Dipotassium is a compound that plays a crucial role in various biological processes. It is a salt form of adenosine phosphate, which is a nucleotide involved in energy transfer within cells. This compound is essential for cellular metabolism and is often used in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adenosine Phosphate Dipotassium can be synthesized through the phosphorylation of adenosine using potassium salts. The reaction typically involves the use of potassium hydroxide (KOH) and phosphoric acid (H₃PO₄) under controlled conditions to ensure the formation of the dipotassium salt.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as yeast or bacteria are used to produce adenosine, which is then phosphorylated and converted into the dipotassium salt. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Adenosine Phosphate Dipotassium undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. These reactions are crucial for its role in cellular energy transfer.
Common Reagents and Conditions:
Hydrolysis: Involves water and typically occurs under acidic or basic conditions.
Phosphorylation: Requires phosphoric acid or other phosphate donors.
Dephosphorylation: Catalyzed by enzymes such as phosphatases.
Major Products Formed:
Hydrolysis: Produces adenosine and inorganic phosphate.
Phosphorylation: Forms higher-energy phosphate compounds like adenosine triphosphate (ATP).
Dephosphorylation: Results in the formation of adenosine diphosphate (ADP) and adenosine monophosphate (AMP).
Applications De Recherche Scientifique
Adenosine Phosphate Dipotassium is widely used in scientific research due to its role in cellular metabolism. Some of its applications include:
Chemistry: Used as a reagent in various biochemical assays.
Biology: Essential for studying cellular energy transfer and metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as heart disease and cancer.
Industry: Utilized in the production of energy drinks and supplements due to its role in energy metabolism.
Mécanisme D'action
Adenosine Phosphate Dipotassium exerts its effects by participating in the transfer of energy within cells. It acts as a substrate for enzymes such as ATP synthase, which catalyzes the formation of ATP from ADP and inorganic phosphate. This process is vital for cellular functions such as muscle contraction, nerve impulse transmission, and biosynthesis of macromolecules.
Comparaison Avec Des Composés Similaires
Adenosine Triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Adenosine Diphosphate (ADP): Contains two phosphate groups and is a precursor to ATP.
Adenosine Monophosphate (AMP): Contains one phosphate group and is involved in various metabolic pathways.
Uniqueness: Adenosine Phosphate Dipotassium is unique due to its specific salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in industrial and research applications where solubility and stability are critical.
Propriétés
Formule moléculaire |
C10H12K2N5O7P |
|---|---|
Poids moléculaire |
423.40 g/mol |
Nom IUPAC |
dipotassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Clé InChI |
OYERHOIFBRDTSU-IDIVVRGQSA-L |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[K+].[K+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


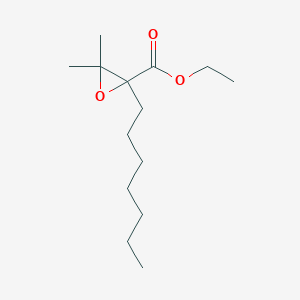

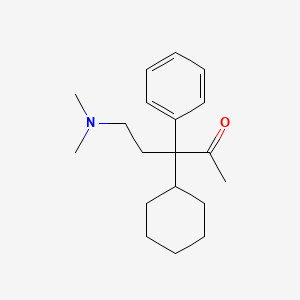
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
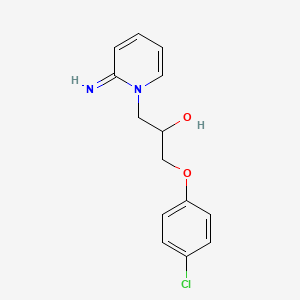
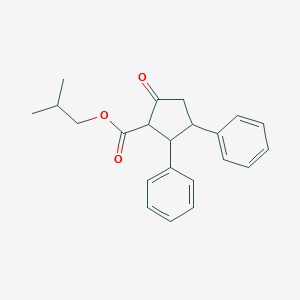

![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)

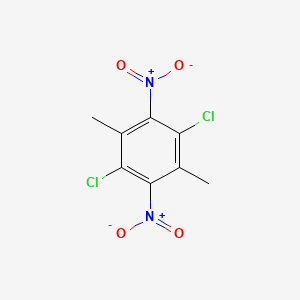
![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)
